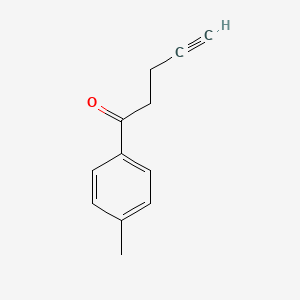

1-(4-Methylphenyl)pent-4-yn-1-one

Description

Significance of Alkynyl Ketones as Versatile Synthetic Building Blocks

Alkynyl ketones are recognized as pivotal building blocks in modern organic synthesis due to their ability to participate in a wide array of chemical reactions. bohrium.comrsc.org Their utility stems from the electrophilic nature of the carbonyl carbon and the nucleophilic character of the alkyne, which can be further modulated by the substituents attached to them. This inherent reactivity has been harnessed by chemists to develop novel synthetic methodologies.

Role in Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into more complex molecules. fiveable.me Alkynyl ketones are particularly adept at facilitating C-C bond formation through various reaction pathways. rsc.org One prominent example is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated ketone system. fiveable.me This reaction is a powerful tool for creating new C-C bonds and has been extensively used in the synthesis of a wide range of organic compounds.

Furthermore, the alkynyl moiety can undergo migratory insertion reactions, particularly in the presence of transition metal catalysts. rsc.org This process involves the insertion of the alkyne into a metal-carbon bond, leading to the formation of a new C-C bond and a more complex organometallic intermediate, which can then be further functionalized.

Utility in Heterocycle and Carbocycle Construction

The construction of cyclic molecules, both heterocyclic (containing atoms other than carbon in the ring) and carbocyclic (containing only carbon atoms in the ring), is a central theme in organic synthesis, as these motifs are prevalent in natural products and pharmaceuticals. nih.govnih.gov Alkynyl ketones have proven to be invaluable precursors for the synthesis of a diverse array of cyclic systems. bohrium.comrsc.orgresearchgate.net

The inherent reactivity of the alkynyl ketone functionality allows for a variety of cyclization strategies. nih.gov For instance, intramolecular reactions, where both the nucleophile and the electrophile are part of the same molecule, can lead to the formation of cyclic structures. Depending on the nature of the tether connecting the reacting groups and the reaction conditions, different ring sizes and substitution patterns can be achieved. Transition metal-catalyzed annulation reactions, where a new ring is fused onto an existing one, have also been extensively developed using alkynyl ketones as substrates. bohrium.com These reactions often proceed with high efficiency and selectivity, providing access to complex polycyclic frameworks.

Overview of Aryl Alkynyl Ketones and Conjugated Enynones in Contemporary Research

Within the broader class of alkynyl ketones, aryl alkynyl ketones and conjugated enynones have garnered significant attention in contemporary research due to their unique reactivity profiles and synthetic potential. bohrium.comresearchgate.net

Structural Classification within Alkynyl Ketone Families

Alkynyl ketones can be broadly classified based on the nature of the substituents attached to the carbonyl and alkynyl groups. wikipedia.orgreagent.co.uk A key distinction is made between symmetrical and unsymmetrical ketones. wikipedia.org Furthermore, they can be categorized as:

Aryl Alkynyl Ketones: These compounds feature an aryl group directly attached to the carbonyl carbon. The electronic properties of the aryl ring can significantly influence the reactivity of the ketone. bohrium.com

Aliphatic Alkynyl Ketones: In this subclass, an alkyl group is bonded to the carbonyl carbon.

Conjugated Enynones: These molecules possess a conjugated system of a double bond (ene) and a triple bond (yne) adjacent to the ketone. uib.noacs.org This extended conjugation imparts unique electronic properties and reactivity patterns. nih.gov

Unsaturated Ketones: This is a broader category that includes any ketone with an alkene or alkyne substituent. wikipedia.orgreagent.co.uk

The specific compound of interest, 1-(4-Methylphenyl)pent-4-yn-1-one , falls into the category of an unsymmetrical, aryl alkynyl ketone. It has a tolyl group (4-methylphenyl) attached to the carbonyl and a pent-4-yn-1-yl chain.

Research Trajectories for "this compound" and Analogs

Research involving this compound and its analogs has explored their synthesis and application as building blocks for more complex molecules. For instance, analogs such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been synthesized and evaluated for their biological activity as monoamine uptake inhibitors. nih.govnih.gov The synthesis of these analogs often begins with the parent ketone, highlighting its role as a key intermediate. nih.gov

Furthermore, the reactivity of similar aryl alkynyl ketones has been investigated in various contexts. For example, the reactions of related compounds like 5-phenylpent-1-en-4-yn-3-one with arylhydrazines have been studied, leading to the formation of pyrazole (B372694) derivatives. researchgate.net Additionally, the crystal structure of related compounds like (E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one has been determined, providing valuable insights into their solid-state conformation. iucr.org These studies contribute to a broader understanding of the chemical behavior and potential applications of this class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H12O |

| Monoisotopic Mass | 172.08882 Da |

| InChI | InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 |

| InChIKey | VNDBXKNCOLJGKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)CCC#C |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pent-4-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBXKNCOLJGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342438-41-8 | |

| Record name | 1-(4-methylphenyl)pent-4-yn-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies of 1 4 Methylphenyl Pent 4 Yn 1 One and Analogous Systems

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to dissect the underlying principles of reactivity for complex organic molecules. For ynone systems, these methods are instrumental in mapping out reaction pathways and understanding the electronic factors that control their chemical transformations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. whiterose.ac.uk By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For instance, DFT calculations have been successfully employed to study the gold(I)-catalyzed reactions of ynones, providing detailed mechanistic insights. whiterose.ac.uk These studies can, for example, explore the vinylation of indoles using ynones, where DFT helps to understand the formation of the observed products and can even explain why certain side reactions are hindered. whiterose.ac.uk

In the context of rearrangements and cyclizations, which are common reaction types for yne-containing compounds, DFT is used to compare different possible mechanistic routes. For example, in the rearrangement of spirocyclic indolenines, DFT calculations can determine the rate-limiting steps under various conditions, such as the role of keto-enol tautomerism in acidic media. whiterose.ac.uk Furthermore, DFT has been benchmarked to find the optimal level of theory, such as B3LYP/6-31G*, for accurately modeling successive ring expansion reactions. whiterose.ac.uk

These computational studies are not merely theoretical exercises; they provide predictive power that can guide the development of new synthetic methods. For example, DFT calculations can predict the viability of a proposed reaction by evaluating the energetics of key intermediates and transition states, as demonstrated in the development of intramolecular acyl migration reactions trapped by ynones. whiterose.ac.uk

Frontier Molecular Orbital Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For conjugated systems like 1-(4-Methylphenyl)pent-4-yn-1-one, which possess multiple π-bonds, FMO analysis can predict how they will interact with other reagents. libretexts.org The distribution and energy of these frontier orbitals determine the regioselectivity and stereoselectivity of reactions such as cycloadditions and nucleophilic attacks. imperial.ac.uk For example, in a reaction between an electron-rich species (nucleophile) and an electron-poor species (electrophile), the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is typically the most significant. youtube.com

The table below illustrates the conceptual application of FMO theory in predicting reactivity.

| Molecular Orbital | Role in Reactivity | Type of Reagent |

| HOMO | Electron Donor | Nucleophile |

| LUMO | Electron Acceptor | Electrophile |

This analysis is not limited to ground-state reactions. In photochemical reactions, the absorption of light promotes an electron from the HOMO to the LUMO, creating an excited state with altered reactivity that can also be understood through FMO theory. libretexts.org

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Understanding these forces is crucial for crystal engineering, which aims to design materials with specific properties. taylorfrancis.com

Theoretical Charge Density Analysis of Crystalline Forms of Related Pentenynones

Theoretical charge density analysis is a powerful method for visualizing and quantifying the nature of chemical bonds and intermolecular interactions within a crystal. acs.orgrsc.org This approach goes beyond simple geometric descriptions to reveal the subtle electronic features that govern crystal packing. academie-sciences.fr For related compounds like 1-aryl(hetaryl)-5-phenylpent-1-en-4-yn-3-ones, this analysis has been used to investigate the topological features of intermolecular bonding. acs.org

By applying Quantum Theory of Atoms in Molecules (QTAIM) to the calculated electron density, one can identify bond critical points (BCPs) between atoms. academie-sciences.frmdpi.com The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interactions. academie-sciences.fr For instance, this method has been used to characterize C–H···O interactions in crystalline pentenynones. acs.org

The analysis of the molecular electrostatic potential (MEP) mapped onto the electron density surface is another valuable tool. rsc.org It helps to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and play a crucial role in directing intermolecular interactions. rsc.org

Analysis of Intermolecular Bonding and Interaction Energies

The stability of a crystal lattice is determined by the sum of all intermolecular interaction energies. Computational methods allow for the quantification of these energies, providing insights into the forces that hold the crystal together. acs.orgrsc.org For crystalline 1-aryl(hetaryl)-5-phenylpent-1-en-4-yn-3-ones, the energies of intermolecular interactions have been estimated from the properties of intermolecular bond critical points. acs.org

The table below presents a hypothetical breakdown of interaction energies for a related pentenynone, illustrating the contribution of different types of contacts.

| Interaction Type | Number of Interactions | Calculated Energy Range (kJ/mol) |

| C–H···O | 2-6 | Comparable to a single O-H···O bond |

| π–π stacking | Variable | 4 - 20 |

| van der Waals | Numerous | < 5 |

It is important to note that the total interaction energy is not simply the sum of individual pairwise interactions, as cooperative and anticooperative effects can be significant. rsc.org

Supramolecular Synthons and Crystal Packing Influences on Reactivity

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used as building blocks in crystal engineering. taylorfrancis.comnih.gov The identification of these synthons in the crystal structures of pentenynone derivatives allows for a more predictable approach to designing new crystalline materials. semanticscholar.org For example, 1,5-diaryl(heteroaryl)pentenynones have shown a tendency to form C—H⋯O hydrogen-bonded chains instead of dimers, which can lead to the formation of acentric crystal structures with interesting properties like nonlinear optics. researchgate.net

Studies on 1-aryl(hetaryl)-5-phenylpent-1-en-4-yn-3-ones have revealed that these molecules can crystallize in different supramolecular synthons, each characterized by a specific set of C–H···O═C interactions. acs.org The formation of a particular synthon can be influenced by subtle changes in the molecular structure or crystallization conditions. mdpi.com

Mechanistic Pathways from a Computational Perspective

Theoretical and computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions involving this compound and its analogs. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surfaces of reactions, identify transition states, and evaluate the energetic feasibility of various mechanistic pathways. These computational investigations offer insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone of computational organic chemistry, providing critical information about the geometry and energy of the highest point along a reaction coordinate. For reactions involving aryl alkynyl ketones like this compound, several key transformations can be envisaged, including cyclizations, nucleophilic additions, and rearrangements. Computational studies on analogous systems have shed light on the nature of the transition states in these processes.

For instance, in the gold-catalyzed intramolecular cyclization of acetylenic ketones, DFT calculations have been used to elucidate the mechanism. xml-journal.net It has been shown that the reaction can proceed through different pathways, such as [2+2] and [2+6] cycloadditions. The transition state for the rate-determining step in the catalyzed [2+2] pathway was found to have a significantly lower energy barrier compared to the uncatalyzed reaction, highlighting the efficiency of the catalyst. xml-journal.net

In the context of nucleophilic additions to the carbonyl group, computational studies on the asymmetric alkynylation of ketones have revealed the subtle factors that control stereoselectivity. acs.orgbohrium.com Transition states are often compact, four-membered rings involving the catalyst, the alkyne, and the ketone. The energy difference between the transition states leading to the major and minor enantiomers can be correlated with the experimentally observed enantiomeric excess. bohrium.com Analysis of these transition states often reveals that steric hindrance and the distortion of the ketone's π-conjugation are key destabilizing factors in the higher-energy transition state. acs.orgbohrium.com

Furthermore, in Brønsted acid-promoted reactions of related γ-hydroxy acetylene (B1199291) ketones, DFT studies have identified O,O-diprotonated species as key intermediates. pleiades.onlinespbu.ru The subsequent transition states for cyclization to form furanones or dehydration to yield enynones have been characterized, allowing for a rationalization of the observed product distribution based on the structure of the starting material and the reaction conditions. pleiades.onlinespbu.ru

A representative set of computed activation energies for analogous reactions is presented in the table below, illustrating the typical energy barriers involved in such transformations.

| Reaction Type | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| AuCl₃-Catalyzed [2+2] Cyclization | Acetylenic Ketone | B3LYP | 32.7 (rate-determining step) | xml-journal.net |

| Asymmetric Alkynylation | Trihalomethyl Ketone + Ru-catalyst | DFT | ~10-15 (for major enantiomer) | acs.orgbohrium.com |

| Brønsted Acid-Promoted Cyclization | γ-Hydroxy Acetylene Ketone | DFT | Varies with substrate | pleiades.onlinespbu.ru |

| Metal-Free Cyanomethylation/Cyclization | Aryl Alkynoate | DFT/CCSD(T) | ~30.8 (initiation step) | rsc.org |

This table presents generalized data from computational studies on analogous systems to illustrate the energetic scales of transformations relevant to this compound.

Energetic Landscape of Competing Reaction Pathways

The chemical behavior of this compound is dictated by the relative energies of the various reaction pathways available to it. Computational chemistry allows for the mapping of the energetic landscape, which includes reactants, intermediates, transition states, and products for all plausible competing pathways. This provides a comprehensive picture of the reaction mechanism and can predict the major products under different conditions.

A common theme in the chemistry of acetylenic ketones is the competition between different modes of cyclization or between cyclization and other reactions. For example, a computational study on the intramolecular cyclization of an acetylenic ketone catalyzed by AuCl₃ showed that a [2+2] pathway is energetically more favorable than a competing [2+6] pathway. xml-journal.net The energy barrier for the rate-determining step in the [2+2] pathway was calculated to be significantly lower, indicating that this would be the dominant reaction channel. xml-journal.net

In the case of Brønsted acid-promoted reactions of γ-hydroxy acetylene ketones, the energetic landscape reveals a competition between cyclization to form 3(2H)-furanones and dehydration to produce conjugated enynones. pleiades.onlinespbu.ru DFT calculations have shown that the branching point for these two pathways occurs after the formation of a diprotonated intermediate. The relative heights of the transition state barriers for cyclization versus dehydration determine the product ratio. pleiades.onlinespbu.ru

The following table summarizes the calculated energy differences between competing pathways in analogous systems, providing insight into the factors that control selectivity.

| Competing Pathways | Analogous System | Computational Method | Calculated Energy Difference (kcal/mol) | Favored Pathway | Reference |

| [2+2] vs. [2+6] Cyclization (uncatalyzed) | Acetylenic Ketone | B3LYP | 32.01 | [2+2] | xml-journal.net |

| Cyclization vs. Dehydration | γ-Hydroxy Acetylene Ketone | DFT | Substrate Dependent | Varies | pleiades.onlinespbu.ru |

| α-carbonyl vs. β-carbonyl attack | N-methyl isatin (B1672199) + Aryl difluoronitromethyl ketone | M06-2X | Favorable for β-path | β-carbonyl attack | acs.org |

This table presents generalized data from computational studies on analogous systems to illustrate the energetic differences between competing pathways relevant to this compound.

Advanced Applications and Research Perspectives of Alkynyl Ketones in Materials and Synthetic Innovation

Building Blocks for Complex Molecular Architectures

The unique combination of functional groups in 1-(4-Methylphenyl)pent-4-yn-1-one makes it a valuable precursor for the synthesis of intricate molecular structures. The reactivity of both the ketone and the alkyne can be harnessed to introduce chirality and to build diverse molecular scaffolds.

Synthesis of Chiral Building Intermediates

While direct studies on the asymmetric synthesis involving this compound are not extensively documented, the structural motifs present in the molecule are amenable to established methods of generating chiral intermediates. The ketone functionality can be a target for asymmetric reduction or the addition of chiral nucleophiles to create a stereocenter. For instance, the resolution of racemic mixtures of related compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), has been successfully achieved through the formation of diastereomeric salts, with the S-isomer showing greater biological activity. This suggests that similar strategies could be applied to derivatives of this compound to isolate enantiomerically pure forms.

Furthermore, the terminal alkyne can participate in asymmetric hydrofunctionalization reactions, catalyzed by transition metals with chiral ligands, to introduce a stereocenter at the propargylic position. Such reactions would yield enantioenriched building blocks that are valuable for the synthesis of complex natural products and pharmaceuticals.

Diversification of Scaffolds for Chemical Biology Research

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in chemical biology and drug discovery. The bifunctional nature of this compound makes it an ideal starting point for DOS. The ketone and alkyne groups can be independently or sequentially modified to generate a wide array of molecular scaffolds.

For example, the alkyne can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to introduce triazole rings, a common motif in medicinal chemistry. The ketone can be transformed into various heterocycles through condensation reactions with dinucleophiles. The combination of these transformations can lead to a rapid diversification of the core structure, providing a library of compounds for biological screening. While specific research on this compound in this context is limited, the principles of DOS strongly support its potential as a versatile scaffold. Studies on analogs have shown that modifications to the core structure can yield compounds with selective inhibitory activity against biological targets like the dopamine (B1211576) and norepinephrine (B1679862) transporters.

Integration into Functional Materials Research

The terminal alkyne functionality of this compound also positions it as a potential monomer for the synthesis of novel organic materials with interesting electronic and photophysical properties.

Precursors for Conjugated Polymers and Organic Semiconductors

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electrons and semiconducting properties. The polymerization of terminal alkynes is a known method for creating such polymers. While direct polymerization of this compound has not been reported, its structure suggests it could serve as a monomer or co-monomer in the synthesis of novel conjugated polymers.

The resulting polymers would possess a polyacetylene-type backbone with pendant 4-methylbenzoyl groups. The electronic properties of these polymers could be tuned by modifying the aromatic side chain or by co-polymerization with other monomers. These materials could find applications as organic semiconductors.

Potential in Organic Electronic Devices (OFETs, OLEDs)

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are key components of modern flexible electronics. The performance of these devices is highly dependent on the properties of the organic semiconductor used. Polymers derived from this compound could potentially be processed from solution to form thin films, a crucial requirement for device fabrication. The electronic characteristics of such polymers would need to be investigated to determine their suitability for use as the active layer in OFETs or as emissive or charge-transport layers in OLEDs.

Development of Fluorescent Probes from Alkynyl Ketone Derivatives

The development of fluorescent probes for biological imaging and sensing is a rapidly advancing field. nih.gov Alkynyl ketones are attractive precursors for the synthesis of fluorescent molecules due to the alkyne's ability to participate in various fluorescence-enhancing cyclization and coupling reactions. nih.govmdpi.com While research specifically detailing the use of this compound as a fluorescent probe is not extensively documented, the broader class of alkynyl ketones provides a strong basis for its potential in this area.

The core principle behind designing fluorescent probes from alkynyl ketones often involves a reaction that leads to a more conjugated and rigid molecular structure, which in turn enhances fluorescence emission. For instance, palladium-catalyzed domino reactions of 2-alkynylbenzaldehydes with indoles have been shown to produce fluorescent 5H-benzo[b]carbazol-6-yl ketones. nih.gov This type of transformation highlights how the reactivity of the alkyne and a suitably positioned carbonyl group can be harnessed to construct complex, fluorescent heterocyclic systems.

Furthermore, the "click" reaction, a highly efficient and specific cycloaddition, can be employed to link alkynyl ketone-derived fluorophores to biomolecules. mdpi.com This strategy allows for the targeted labeling and imaging of biological structures. Another approach involves the development of fluorogenic probes where the fluorescence is "turned on" upon reaction with a specific analyte. For example, a probe based on a 1,2-allenic ketone has been developed for imaging S-sulfinylation in living cells, where the reaction with sulfinic acids leads to a fluorescent product. nih.gov

The structural features of this compound, with its terminal alkyne and aryl ketone, make it a suitable candidate for similar transformations. The aryl group can be further functionalized to tune the photophysical properties of the resulting fluorophore.

Below is a table summarizing key aspects of fluorescent probe development from alkynyl ketone derivatives:

| Probe Development Aspect | Description | Relevant Research Findings |

| Fluorophore Synthesis | Cyclization and coupling reactions of alkynyl ketones to form rigid, conjugated systems. | Palladium-catalyzed domino reactions of 2-alkynylbenzaldehydes with indoles yield fluorescent carbazoles. nih.gov |

| Bioconjugation | Use of "click" chemistry to attach alkynyl ketone-derived fluorophores to biomolecules. | Azide-alkyne cycloadditions are used to link fluorescent scaffolds to biomolecules. mdpi.com |

| Fluorogenic Probes | Design of probes that become fluorescent upon reaction with a specific biological target. | 1,2-Allenic ketone-based probes exhibit a "turn-on" fluorescence response to sulfinic acids. nih.gov |

| Structural Tuning | Modification of the aryl group to alter absorption and emission wavelengths. | The electronic nature of substituents on the aryl ring influences the photophysical properties of the resulting fluorophore. |

Future Directions in Alkynyl Ketone Research

The field of alkynyl ketone chemistry is continuously evolving, with ongoing research focused on enhancing synthetic efficiency, sustainability, and exploring new chemical transformations.

The synthesis of alkynyl ketones has traditionally relied on methods that can have limitations in terms of selectivity and efficiency. organic-chemistry.org Recent advancements have focused on the development of novel catalytic systems to overcome these challenges.

One promising area is the use of transition metal catalysts to promote the selective synthesis of alkynyl ketones. For example, indium tribromide (InBr3) has been shown to be an effective catalyst for the coupling of alkynylsilanes with acid chlorides under mild conditions, affording α,β-acetylenic ketones in excellent yields. organic-chemistry.org This method offers advantages over traditional approaches that often require harsh reaction conditions.

Sequential catalysis, combining different catalytic cycles in a single pot, has also emerged as a powerful strategy. A palladium- and copper-catalyzed sequential process has been developed for the asymmetric synthesis of chiral β-alkynyl ketones. rsc.org This approach allows for the creation of stereodefined products with high enantioselectivity.

Furthermore, research is exploring the use of dual nickel/photoredox catalysis for the deacylative alkynylation of unstrained ketones, providing a novel route to alkyl-tethered alkynes. nih.gov These emerging catalytic strategies offer greater control over the synthesis of complex alkynyl ketone structures.

A summary of emerging catalytic strategies is presented below:

| Catalytic Strategy | Catalyst System | Key Advantages |

| Indium-Catalyzed Coupling | InBr3 | Mild reaction conditions, high yields, good selectivity. organic-chemistry.org |

| Sequential Catalysis | Palladium and Copper | Asymmetric synthesis, high enantioselectivity for chiral β-alkynyl ketones. rsc.org |

| Dual Photoredox Catalysis | Nickel/Photoredox | Deacylative alkynylation, synthesis of alkyl-tethered alkynes. nih.gov |

The principles of green chemistry are increasingly influencing the design of synthetic routes to alkynyl ketones. The goal is to develop methods that are more environmentally benign, using less hazardous reagents and solvents, and are more atom-economical.

One sustainable approach involves the use of oxalic acid as a solid, stable, and easy-to-handle source of carbon monoxide in the nickel-catalyzed carbonylative Sonogashira reaction to produce α,β-alkynyl ketones. rsc.orgresearchgate.net This avoids the use of gaseous carbon monoxide, which is highly toxic.

Microwave-promoted synthesis is another green strategy that can significantly reduce reaction times and improve energy efficiency. A one-pot, solvent-free synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and arylacetylenes has been developed using a reusable catalyst under microwave irradiation. organic-chemistry.org

The use of bismuth(III) salts as "green" catalysts for the hydration of terminal alkynes to produce methyl ketones is another example of a more sustainable approach. acs.org These methods reduce the reliance on more toxic and expensive heavy metal catalysts. Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is also being explored for the allylation of ketones, aligning with green chemistry principles. nih.gov

Key sustainable methodologies are highlighted in the table below:

| Sustainable Methodology | Key Features | Example Application |

| Solid CO Source | Use of oxalic acid instead of gaseous CO. | Nickel-catalyzed carbonylative Sonogashira reaction. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions. | One-pot synthesis of quinolines from 2-aminoaryl ketones. organic-chemistry.org |

| "Green" Catalysts | Use of less toxic and more abundant metals. | Bismuth(III)-catalyzed hydration of terminal alkynes. acs.org |

| Mechanochemistry | Solvent-free or minimal solvent reactions. | Lanthanide-catalyzed allylation of ketones. nih.gov |

The unique structure of alkynyl ketones allows for a wide range of chemical transformations beyond simple additions to the alkyne or ketone. Researchers are actively exploring novel reactivity modes to construct complex molecular architectures.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a particularly powerful tool. Amine-mediated cascade reactions of alkynyl ketones have been shown to generate diverse heterocyclic and carbocyclic systems. nih.govhud.ac.uk The outcome of these cascades is highly dependent on the substituents on the alkynyl ketone, demonstrating the tunability of this chemistry.

The reactivity of ortho-alkynyl aryl ketones has been extensively studied, leading to the development of various catalytic annulation reactions for the synthesis of furans, indenones, and other fused ring systems. bohrium.comrsc.org These transformations often proceed through intramolecular cyclization pathways.

Furthermore, the concept of alkynes as "hidden" carbonyl groups is being exploited. mdpi.comnih.gov Through catalytic activation, the alkyne can be made to react in a manner analogous to a carbonyl compound, opening up new avenues for synthetic design. Enantioselective Conia-ene-type cyclizations of alkynyl ketones, promoted by cooperative catalyst systems, provide access to valuable cyclopentene (B43876) derivatives. nih.gov

Novel reactivity modes are summarized in the following table:

| Reactivity Mode | Description | Resulting Products |

| Cascade Reactions | Multiple bond-forming events in one pot. | Heterocycles, carbocycles. nih.govhud.ac.uk |

| Catalytic Annulation | Intramolecular cyclization of ortho-alkynyl aryl ketones. | Furans, indenones, naphthalenones. bohrium.comrsc.org |

| "Hidden" Carbonyl Reactivity | Alkyne acts as a synthetic equivalent of a carbonyl group. | Access to classic carbonyl chemistry transformations. mdpi.comnih.gov |

| Conia-Ene Cyclizations | Enantioselective formation of cyclic compounds. | Chiral cyclopentene derivatives. nih.gov |

Advanced Analytical Techniques in Alkynyl Ketone Characterization for Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for the characterization of 1-(4-methylphenyl)pent-4-yn-1-one.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(p-tolyl)pent-4-yn-1-one provides distinct signals that correspond to each unique proton environment in the molecule. rsc.org Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the pentynone chain, the terminal alkyne proton, and the methyl protons of the tolyl group. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, identifying all unique carbon atoms in the molecule. rsc.org Key signals include the carbonyl carbon, the carbons of the aromatic ring, the alkynyl carbons, the methylene carbons, and the methyl carbon. rsc.org

NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Spectrum | Chemical Shift (δ) [ppm] | Assignment |

|---|---|---|

| ¹H NMR | 7.88 (d, J = 8.3 Hz, 2H) | Aromatic protons ortho to the carbonyl group |

| 7.28 (d, J = 8.0 Hz, 2H) | Aromatic protons meta to the carbonyl group | |

| 3.24 (m, 2H) | Methylene protons adjacent to the carbonyl group (C(O)CH₂) | |

| 2.63 (ddd, J = 9.6, 6.6, 2.7 Hz, 2H) | Methylene protons adjacent to the alkyne (CH₂C≡CH) | |

| 2.43 (s, 3H) | Methyl protons of the tolyl group (Ar-CH₃) | |

| ¹³C NMR | 197.3 | Carbonyl carbon (C=O) |

| 144.1 | Aromatic carbon attached to the methyl group | |

| 134.0 | Aromatic carbon attached to the carbonyl group | |

| 129.4 (2C) | Aromatic CH carbons meta to the carbonyl group | |

| 128.2 (2C) | Aromatic CH carbons ortho to the carbonyl group | |

| 83.5 | Internal alkynyl carbon (-C≡CH) | |

| 68.7 | Terminal alkynyl carbon (≡CH) | |

| 37.4 | Methylene carbon adjacent to the carbonyl group (C(O)CH₂) | |

| 21.7 | Methyl carbon of the tolyl group (Ar-CH₃) | |

| 13.3 | Methylene carbon adjacent to the alkyne (CH₂C≡CH) |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 1-(p-tolyl)pent-4-yn-1-one, the IR spectrum shows characteristic absorption bands that confirm the presence of the key functional groups. rsc.org

Key IR Absorption Bands for this compound rsc.org

| Frequency (ν) [cm⁻¹] | Vibrational Mode | Functional Group |

|---|---|---|

| 3267 | Stretching | Terminal Alkyne (≡C-H) |

| 2908 | Stretching | Aromatic/Aliphatic C-H |

| 2112 | Stretching | Alkyne (C≡C) |

| 1677 | Stretching | Carbonyl (C=O) |

| 1289 | Stretching | Aryl-Ketone (Ar-C(O)) |

| 822 | Out-of-plane Bending | p-Substituted Benzene (B151609) Ring |

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information of a molecule in the solid state.

As of the current literature search, a specific single-crystal X-ray diffraction analysis for the compound this compound has not been reported. While crystallographic data exists for more complex derivatives, such as (E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one, this information is not directly applicable to the parent compound. iucr.orgnih.goviucr.org Obtaining suitable single crystals of this compound would be a prerequisite for such an analysis.

Without available single-crystal X-ray diffraction data for this compound, a definitive correlation between its specific crystal packing, intermolecular interactions, and its reactivity or electronic properties cannot be established. Such an analysis would depend on determining parameters like bond lengths, bond angles, torsion angles, and intermolecular contacts within the crystal lattice.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scispace.com It is crucial for confirming the molecular weight of a compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, HRMS analysis shows a strong correlation between the calculated and experimentally found mass for the protonated molecule ([M+H]⁺), confirming its molecular formula as C₁₂H₁₂O. rsc.org

High-Resolution Mass Spectrometry (HRMS) Data for this compound rsc.org

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| (C₁₂H₁₃O)⁺ [M+H]⁺ | 173.0961 | 173.0955 |

Predicted collision cross-section (CCS) values and m/z for other common adducts further aid in the identification of this compound in complex mixtures. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled precision in the determination of molecular weights. nih.gov Unlike low-resolution mass spectrometry which provides nominal masses, HRMS instruments can measure the mass of an ion with an accuracy of a few parts per million (ppm). nih.gov This high accuracy allows for the confident determination of the elemental composition of a molecule from its exact mass. nih.gov For a compound like this compound, HRMS is crucial for confirming its molecular formula, C₁₂H₁₂O.

The technique operates by ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z) in a high-performance mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. uni.lu The extremely high resolving power of these instruments allows them to distinguish between ions with very similar nominal masses but different elemental compositions. nih.gov

In a typical HRMS analysis of this compound, the compound would be introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), to generate protonated molecules, [M+H]⁺. nist.gov The instrument would then measure the m/z of this ion to several decimal places. The experimentally measured mass is then compared to the theoretically calculated exact mass for the proposed elemental formula. A small mass error, typically below 5 ppm, provides strong evidence for the correct identification of the compound. nih.govbiosynth.com

The calculated monoisotopic mass for the protonated form of this compound ([C₁₂H₁₃O]⁺) is 173.09610 Da. uni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this, as illustrated in the following table.

| Proposed Elemental Formula | Adduct | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₂H₁₂O | [M+H]⁺ | 173.09610 | 173.09550 | -3.47 |

| C₁₂H₁₂O | [M+Na]⁺ | 195.07804 | 195.07740 | -3.28 |

Note: Measured mass and mass error are illustrative, based on data for structurally similar compounds. rsc.org Calculated exact masses are derived from the elemental formula. uni.lu

Beyond confirming the molecular formula, HRMS is also instrumental in analyzing fragmentation patterns. While the molecular ion peak confirms the mass of the intact molecule, the molecule can fragment in the mass spectrometer in predictable ways, providing valuable structural information. chemguide.co.uklibretexts.org For an alkynyl ketone like this compound, two primary fragmentation pathways are expected: cleavage adjacent to the carbonyl group (α-cleavage) and fragmentation related to the terminal alkyne. libretexts.orgmiamioh.edu

Alpha-cleavage is a characteristic fragmentation for ketones, where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.com This results in the formation of a stable acylium ion. For this compound, two α-cleavages are possible: loss of the propargyl radical (•CH₂C≡CH) or loss of the p-tolyl radical. The formation of the p-tolyl acylium ion is particularly favorable due to its resonance stabilization.

The fragmentation of the terminal alkyne moiety can also lead to characteristic ions, such as the propargyl cation ([C₃H₃]⁺). The following table details the expected major fragment ions for this compound.

| Fragment Ion (m/z) | Proposed Elemental Formula | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 119.0491 | [C₈H₇O]⁺ | p-tolylacylium ion | α-cleavage, loss of •CH₂CH₂C≡CH |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion | Loss of CO from p-tolylacylium ion |

| 39.0229 | [C₃H₃]⁺ | Propargyl cation | Cleavage of the C-C bond gamma to the carbonyl |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methylphenyl)pent-4-yn-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or alkyne coupling strategies. A robust approach includes:

- Step 1: Reacting 4-methylacetophenone (or derivatives) with propargyl bromide under Sonogashira coupling conditions, using a Pd catalyst and CuI co-catalyst in an amine base (e.g., triethylamine) .

- Step 2: Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance alkyne activation.

- Step 3: Monitor reaction progress via TLC or GC-MS. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by minimizing moisture and oxygen .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: Detect carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹) .

- Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] at m/z 186 (C₁₂H₁₀O) and fragmentation patterns (e.g., loss of CO or methyl groups) .

Advanced: How can crystallographic software (e.g., SHELXL, WinGX) resolve challenges in determining the crystal structure of this compound?

Methodological Answer:

Crystallization difficulties (e.g., twinning or weak diffraction) require:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion .

- Structure Solution: Employ SHELXD for phase problem resolution via direct methods. Refine with SHELXL using least-squares minimization, incorporating hydrogen bonding constraints .

- Validation: Use WinGX for symmetry checks and ORTEP-3 for visualizing anisotropic displacement parameters . Example refinement statistics: R₁ < 0.05, wR₂ < 0.12 .

Advanced: How do intermolecular interactions (hydrogen bonding, π-π stacking) influence the crystal packing of this compound?

Methodological Answer:

Analyze interactions via:

- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H···O, C···C) using CrystalExplorer. For this compound, π-π stacking between aromatic rings (3.8–4.2 Å) dominates over weak C–H···O bonds .

- Graph Set Analysis: Classify hydrogen-bond motifs (e.g., R₂²(8) patterns for dimeric associations) using Etter’s formalism .

- Thermal Ellipsoid Plots (ORTEP-3): Visualize molecular rigidity and torsional angles affecting packing .

Advanced: How can discrepancies between computational (DFT) and experimental spectroscopic data for this compound be resolved?

Methodological Answer:

Address discrepancies via:

- DFT Optimization: Use Gaussian09 with B3LYP/6-311++G(d,p) to compute equilibrium geometry. Compare bond lengths (e.g., C≡C: 1.21 Å experimental vs. 1.18 Å theoretical) and adjust for solvent effects (PCM model) .

- NMR Chemical Shift Prediction: Apply gauge-including atomic orbital (GIAO) method. Deviations >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

- Dynamic Effects: Perform molecular dynamics simulations (AMBER) to model rotational barriers influencing alkyne orientation .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

Common byproducts (e.g., diacylated derivatives or alkyne oligomers) are minimized by:

- Catalyst Tuning: Use Pd(PPh₃)₂Cl₂ instead of Pd(OAc)₂ to suppress undesired coupling .

- Stoichiometric Control: Limit propargyl bromide to 1.1 equivalents.

- Chromatographic Purity: Employ preparative HPLC with a C18 column (Buffer: sodium acetate/acetic acid pH 4.6; mobile phase: methanol/buffer 65:35) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.